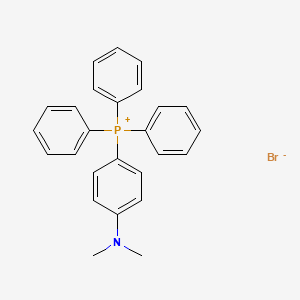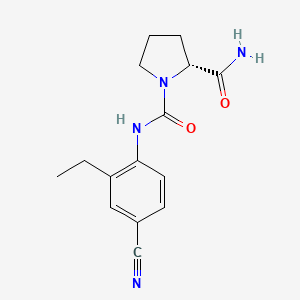
(R)-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyano-2-ethylbenzene and pyrrolidine-1,2-dicarboxylic acid.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The key steps involve the formation of the amide bond through condensation reactions, followed by purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
化学反応の分析
Types of Reactions
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may be investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials with specific properties.
作用機序
The mechanism of action of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.
類似化合物との比較
Similar Compounds
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide: Lacks the ®-configuration, which may affect its biological activity.
N1-(4-Cyano-2-methylphenyl)pyrrolidine-1,2-dicarboxamide: Contains a methyl group instead of an ethyl group, leading to different chemical properties.
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxylate: An ester derivative with different reactivity.
Uniqueness
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
(2R)-1-N-(4-cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-2-11-8-10(9-16)5-6-12(11)18-15(21)19-7-3-4-13(19)14(17)20/h5-6,8,13H,2-4,7H2,1H3,(H2,17,20)(H,18,21)/t13-/m1/s1 |
InChIキー |
NPHJCVIHGKNSJR-CYBMUJFWSA-N |
異性体SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCC[C@@H]2C(=O)N |
正規SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCCC2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)

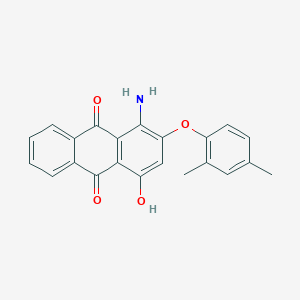

![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
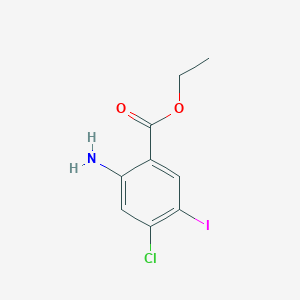
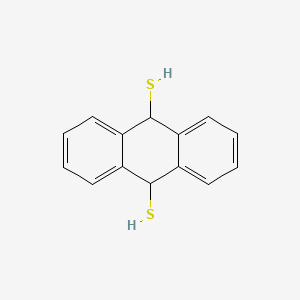
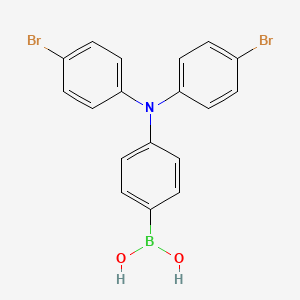

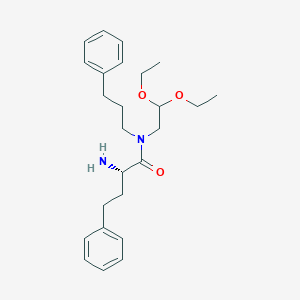
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
